2-(Chloromethyl)benzonitrile
CAS No.: 612-13-5
Cat. No.: VC21337235
Molecular Formula: C8H6ClN
Molecular Weight: 151.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612-13-5 |
|---|---|
| Molecular Formula | C8H6ClN |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | 2-(chloromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 |
| Standard InChI Key | ZSHNOXOGXHXLAV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCl)C#N |
| Canonical SMILES | C1=CC=C(C(=C1)CCl)C#N |
| Boiling Point | 252.0 °C |
| Melting Point | 61.0 °C |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(Chloromethyl)benzonitrile is essential for its proper handling and application in research and industrial settings. The compound exists as a white to light yellow crystalline powder under standard conditions.
Key Physical Properties
The following table summarizes the essential physical properties of 2-(Chloromethyl)benzonitrile:
| Property | Value |
|---|---|
| CAS Number | 612-13-5 |
| Molecular Formula | C8H6ClN |
| Molecular Weight | 151.593 g/mol |
| Physical State | Crystalline powder |
| Color | White to light yellow |
| Density | 1.2±0.1 g/cm³ |
| Melting Point | 56-61°C |
| Boiling Point | 252.0±15.0°C at 760 mmHg |
| Flash Point | 106.2±15.4°C |
| Exact Mass | 151.018875 |
| LogP | 1.92 |
| Polar Surface Area (PSA) | 23.79000 |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C |
| Index of Refraction | 1.551 |
| Recommended Storage | 2-8°C |
These physical properties demonstrate that 2-(Chloromethyl)benzonitrile is a relatively stable compound with a moderate melting point and high boiling point . The LogP value of 1.92 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents but limited water solubility.
Solubility Profile
2-(Chloromethyl)benzonitrile is soluble in most common organic solvents, including:
-
Dichloromethane
-
Chloroform
-
Ethanol
-
Methanol
-
Toluene
-
Acetone
-
Dimethyl sulfoxide (DMSO)
The compound exhibits poor solubility in water, consistent with its moderately lipophilic nature as indicated by its LogP value .
Synthesis Methods
Various synthetic methods have been developed for the preparation of 2-(Chloromethyl)benzonitrile, allowing for its production on both laboratory and industrial scales.
Chloromethylation of Benzonitrile
One common approach to synthesizing 2-(Chloromethyl)benzonitrile involves the chloromethylation of benzonitrile. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism:
The reaction conditions typically involve:
-
Temperature range: 40-60°C
-
Reaction time: 3-5 hours
-
Solvent: Acetic acid or similar acidic medium
-
Catalyst: Zinc chloride or similar Lewis acids
This method generally provides yields in the range of 65-75% after purification.
Industrial Production Methods
On an industrial scale, 2-(Chloromethyl)benzonitrile is often produced via the ammoxidation of 2-chlorotoluene. This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium pentoxide supported on alumina. The process typically operates at elevated temperatures (300-400°C) and pressures, making it suitable for large-scale production.
The industrial process offers several advantages:
-
Higher yields (typically 80-90%)
-
More economical for large-scale production
-
Utilizes more readily available starting materials
-
Reduced waste generation compared to laboratory methods
Chemical Reactions and Reactivity
The reactivity of 2-(Chloromethyl)benzonitrile is largely governed by its two functional groups: the chloromethyl moiety and the nitrile group. These groups enable the compound to participate in a variety of chemical transformations.
Nucleophilic Substitution Reactions
The chloromethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. This reactivity makes the compound valuable for introducing the benzonitrile moiety into complex molecules. The general reaction scheme follows the SN2 mechanism:
Common nucleophiles that react with 2-(Chloromethyl)benzonitrile include:
-
Sodium methoxide and other alkoxides
-
Potassium thiolates
-
Primary and secondary amines
-
Azide ion
These reactions typically proceed under mild conditions (room temperature to 80°C) in polar aprotic solvents such as DMF, DMSO, or acetonitrile.
Oxidation Reactions
Under strong oxidizing conditions, 2-(Chloromethyl)benzonitrile can be oxidized to form benzoic acid derivatives. This transformation typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction Reactions
The nitrile group in 2-(Chloromethyl)benzonitrile can be reduced to yield primary amines. This reduction can be achieved through:
-
Catalytic hydrogenation using palladium on carbon
-
Chemical reduction with lithium aluminum hydride in anhydrous ether
-
Selective reduction using sodium borohydride in the presence of transition metal catalysts
Reaction Pathways and Yields
The following table summarizes common reaction pathways for 2-(Chloromethyl)benzonitrile:
| Reaction Type | Reagents | Conditions | Products | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Sodium methoxide | DMF, 60°C, 4h | 2-(Methoxymethyl)benzonitrile | 70-90 |
| Nucleophilic Substitution | Primary amines | Acetonitrile, 50°C, 6h | 2-(Aminomethyl)benzonitrile derivatives | 65-85 |
| Nucleophilic Substitution | Potassium thiolates | Ethanol, reflux, 2h | 2-(Alkylthiomethyl)benzonitrile | 60-80 |
| Oxidation | KMnO4 | Aqueous NaOH, 80°C, 5h | 2-Cyanobenzoic acid | 50-70 |
| Reduction | H2, Pd/C | Methanol, RT, H2 (5 atm) | 2-(Chloromethyl)benzylamine | 70-85 |
| Coupling Reactions | Boronic acids, Pd catalyst | Toluene, 100°C, 8h | Biaryl compounds | 60-85 |
| Cyclization | Various catalysts | Solvent-specific, heat | Heterocyclic compounds | 50-75 |
Applications in Pharmaceutical Industry
2-(Chloromethyl)benzonitrile serves as a crucial intermediate in pharmaceutical synthesis due to its versatile reactivity profile and the ease with which it can be incorporated into more complex molecular structures.
Pharmaceutical Synthesis
The compound functions as a key building block in the synthesis of various pharmaceutical agents, particularly those containing substituted benzyl moieties. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex drug molecules.
Pharmaceutical applications include:
-
Synthesis of benzodiazepine derivatives
-
Production of cardiovascular drugs
-
Development of anti-inflammatory agents
-
Preparation of antimicrobial compounds
Case Study: Anticancer Agent Development
Research has demonstrated the use of 2-(Chloromethyl)benzonitrile in synthesizing novel anticancer agents. The compound has been reacted with various nucleophiles to yield derivatives with improved potency against cancer cell lines. These derivatives have shown promising results in preclinical trials, highlighting the compound's potential in pharmaceutical development.
A typical synthetic pathway involves:
-
Nucleophilic substitution of the chloromethyl group with a suitable heterocyclic amine
-
Subsequent modification of the nitrile group to introduce additional functionality
-
Final structural refinements to optimize pharmacokinetic properties
Research Findings and Scientific Applications
Beyond its role in pharmaceutical synthesis, 2-(Chloromethyl)benzonitrile finds applications in various scientific research areas, particularly in organic synthesis and materials science.
Organic Synthesis Applications
The compound serves as a versatile intermediate in the preparation of complex organic molecules. Its unique reactivity profile enables chemists to create diverse chemical structures essential for research and industrial applications.
Key applications in organic synthesis include:
-
Preparation of substituted benzonitriles
-
Synthesis of heterocyclic compounds
-
Development of specialized organic ligands for catalysis
-
Creation of functional materials with specific electronic properties
Materials Science
In materials science, derivatives of 2-(Chloromethyl)benzonitrile have been explored for applications in:
-
Conductive polymers
-
Optical materials
-
Specialty adhesives
-
Surface-active compounds
Recent Research Developments
Recent scientific literature has reported several innovative applications of 2-(Chloromethyl)benzonitrile:
-
Development of novel coupling methodologies that utilize the compound as a key electrophile
-
Integration into multicomponent reactions for the efficient synthesis of complex molecular architectures
-
Use in the preparation of specialized pharmaceutical intermediates with enhanced biological activities
-
Exploration as a building block for new functional materials with unique electronic properties
Biological Activity
Structure-Activity Relationships
The compound's biological interactions are influenced by its key structural features:
-
The nitrile group, which can interact with biological nucleophiles
-
The chloromethyl moiety, which provides electrophilic character
-
The aromatic ring, which can participate in π-stacking interactions with biological macromolecules
These features contribute to the compound's potential to serve as an alkylating agent, which underlies both its utility in synthesis and potential hazards in biological systems.
Toxicological Considerations
As an electrophilic agent, 2-(Chloromethyl)benzonitrile may react with nucleophilic sites in biological macromolecules, including proteins and DNA. This reactivity necessitates careful handling to prevent exposure and appropriate safety measures during its use in laboratory and industrial settings.
General toxicological characteristics include:
-
Moderate to high acute toxicity
-
Potential skin and respiratory irritant
-
Possible mutagenic properties due to its alkylating potential
-
Environmental persistence concerns
Comparison with Similar Compounds
Understanding how 2-(Chloromethyl)benzonitrile compares to structurally related compounds provides valuable insights into its unique chemical properties and applications.
Structural Analogs
Several compounds share structural similarities with 2-(Chloromethyl)benzonitrile but differ in key aspects:
2-Bromomethylbenzonitrile
This analog contains a bromine atom instead of chlorine, resulting in increased reactivity in nucleophilic substitution reactions due to the better leaving group ability of bromide compared to chloride.
2-Methylbenzonitrile
This compound lacks the halogen atom, making it less reactive in nucleophilic substitution reactions. It serves as a precursor to 2-(Chloromethyl)benzonitrile in some synthetic pathways.
2-Cyanobenzyl chloride
This is an alternative name for 2-(Chloromethyl)benzonitrile and refers to the same compound .
Comparative Reactivity Analysis
The following table compares the reactivity profiles of 2-(Chloromethyl)benzonitrile and related compounds:
Uniqueness of 2-(Chloromethyl)benzonitrile
What makes 2-(Chloromethyl)benzonitrile particularly valuable is its balanced reactivity profile. The chloromethyl group provides a good leaving group for substitution reactions, while the nitrile group offers opportunities for further functionalization. This combination of properties makes it a versatile intermediate in organic synthesis, striking an optimal balance between reactivity and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume